

Xelafaslatide: A Technical Guide to Fas Receptor Inhibition for Retinal Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Xelafaslatide (formerly ONL1204) is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway, xelafaslatide is being developed as a neuroprotective agent for retinal diseases characterized by photoreceptor and retinal pigment epithelium (RPE) cell loss. This technical guide provides a comprehensive overview of xelafaslatide, including its mechanism of action, a summary of preclinical and clinical data, and detailed experimental methodologies.

Introduction to Xelafaslatide and Fas Inhibition

Xelafaslatide is an investigational therapeutic designed to protect key retinal cells, including photoreceptors, from cell death that occurs across a range of retinal diseases.[1][2] It is a small molecule Fas inhibitor that acts upstream of the complement pathway, a target of other therapies for geographic atrophy (GA).[3] The death of retinal cells, through both direct and inflammatory signaling pathways, is a primary cause of vision loss.[1] Xelafaslatide's mechanism of action aims to prevent the activation of both cell death and pro-inflammatory pathways.[3]

The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor (TNF) receptor superfamily.[3] Its activation by its natural ligand, Fas ligand (FasL), initiates a signaling cascade that leads to apoptosis. This pathway is implicated in the pathophysiology of



various retinal diseases, including age-related macular degeneration (AMD) and inherited retinal degenerations.

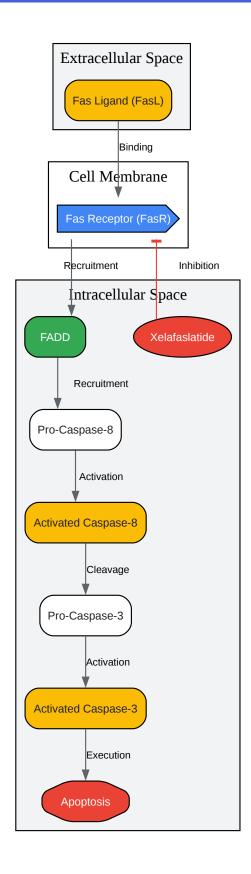
Mechanism of Action: The Fas Signaling Pathway

Xelafaslatide functions by directly inhibiting the Fas receptor, thereby preventing the downstream signaling that leads to cellular apoptosis.

The Fas-Mediated Apoptotic Pathway

The binding of FasL to the Fas receptor on the cell surface triggers the trimerization of the receptor. This conformational change recruits the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits procaspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.





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Diagram 1: Xelafaslatide's Inhibition of the Fas Signaling Pathway.



Preclinical Data

A robust preclinical data package supports the development of xelafaslatide for retinal diseases.

Pharmacokinetics

Pharmacokinetic studies in rabbits and minipigs have demonstrated a prolonged residence of xelafaslatide in ocular tissues following a single intravitreal injection, with a vitreous humor half-life of over 100 days. This long half-life supports the potential for infrequent dosing, such as every 3 to 6 months.

Animal Model	Dose	Key Findings
Rabbit	Multiple Doses	Vitreous humor half-life of over 100 days.
Minipig	200 or 300 μ g/eye	Prolonged residence in ocular tissues.

Efficacy in Animal Models

Xelafaslatide has demonstrated efficacy in various animal models of retinal disease.

Model	Key Findings
Rabbit Sodium Iodate Model	Significant protection of the retinal pigment epithelium (RPE).
Chronic Mouse Model of Dry AMD	Preserved RPE morphology, reduced caspase-8 activity, and decreased inflammation.
rd10 and P23H Mouse Models of Inherited Retinal Degeneration	Decreased number of TUNEL-positive photoreceptors, decreased caspase-8 activity, enhanced photoreceptor cell counts, and improved visual function.

Clinical Development



Xelafaslatide is being evaluated in clinical trials for the treatment of geographic atrophy associated with dry AMD.

Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b multicenter study evaluated the safety and tolerability of xelafaslatide in patients with GA. The study had two components: a dose-escalation/open-label (DE/OL) part and a randomized, double-masked, sham-controlled natural history/treatment (NHS/T) part.[4]

Efficacy: In the DE/OL component, a single injection of xelafaslatide resulted in a 42% reduction in the rate of GA lesion growth compared to the fellow untreated eye at 6 months.[3] In the NHS/T component, two injections of the high dose (200 μ g) of xelafaslatide, given 3 months apart, led to an approximate 50% reduction in the rate of lesion growth at 6 months compared to sham.[3] A numerically slower growth rate (mean difference of -0.524 mm²) was observed in the 200 μ g group compared to the sham group in the treatment phase.[4]

Component	Treatment	Comparator	Endpoint	Result
DE/OL	Single injection	Fellow untreated eye	Rate of GA lesion growth at 6 months	42% reduction[3]
NHS/T	2 injections (200 μg), 3 months apart	Sham	Rate of GA lesion growth at 6 months	~50% reduction[3]
NHS/T	200 μg ONL1204	Sham	Mean difference in GA growth rate	-0.524 mm² (p=0.202)[4]

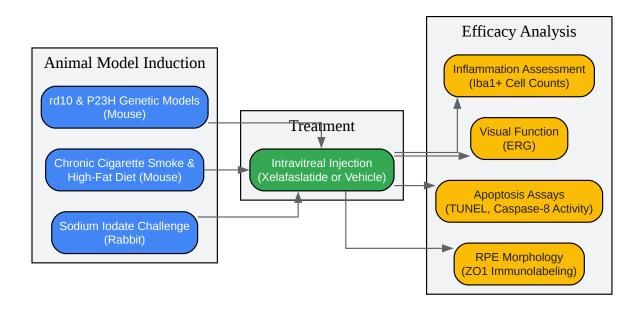
Safety: Xelafaslatide was found to be safe and well-tolerated at all evaluated doses.[4] All ophthalmic adverse events were mild or moderate in severity.[4] Notably, there were no reported cases of choroidal neovascularization or intraocular inflammation. One instance of transient increased intraocular pressure and one case of mild vitreous floaters were observed in the high-dose arm.

Phase 2 GALAXY Trial (NCT06659445)



Following the promising results of the Phase 1b study, a global Phase 2 trial, named GALAXY, has been initiated.[5] This randomized, double-masked, sham-controlled study will enroll approximately 324 patients to further evaluate the efficacy and safety of xelafaslatide.[5] The trial will assess two dose levels and two treatment frequencies (every 12 or 24 weeks).[5] The primary endpoint is the rate of GA lesion growth at 48 weeks, measured by fundus autofluorescence.[5]

Experimental ProtocolsPreclinical Efficacy Models



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Diagram 2: General Workflow for Preclinical Efficacy Studies.

Chronic Mouse Model of Dry AMD:

- Model Induction: ApoE-/- mice are exposed to a combination of cigarette smoke and a highfat diet for 6 months to induce features of dry AMD.
- Treatment: Mice receive two intravitreal injections of xelafaslatide or vehicle control, 6 weeks apart.



Analysis:

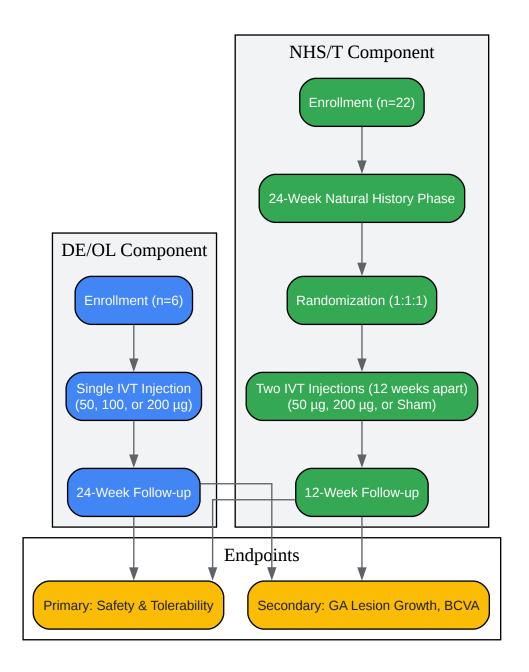
- RPE Morphology: RPE flatmounts are collected and immunolabeled with ZO-1 antibody to visualize RPE cell margins via confocal microscopy.
- Apoptosis: Retinal sections are analyzed for caspase-8 activity using specific assays.
- Inflammation: Retinal sections are stained for Iba1 to quantify activated microglia/macrophages.

Inherited Retinal Degeneration Mouse Models (rd10 and P23H):

- Model: rd10 or P23H mice, which have genetic mutations leading to retinal degeneration, are used.
- Treatment: A single intravitreal injection of xelafaslatide is administered to one eye at postnatal day 14 (P14) in rd10 mice. P23H mice receive two injections, one at P14 and another at 2 months of age. The contralateral eye receives a vehicle injection.
- Analysis:
 - Apoptosis: TUNEL staining is performed on retinal sections to identify apoptotic photoreceptor cells. Caspase-8 activity is also measured.
 - Photoreceptor Survival: Photoreceptor cell counts are performed on retinal cross-sections.
 - Visual Function: Electroretinography (ERG) is used to assess retinal function.
 - Inflammation: Activation of immune cells in the retina is evaluated.

Phase 1b Clinical Trial Design (NCT04744662)





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- To cite this document: BenchChem. [Xelafaslatide: A Technical Guide to Fas Receptor Inhibition for Retinal Neuroprotection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830120#xelafaslatide-and-fas-receptor-inhibition]

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